5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole is a complex organic compound that features a unique structure combining a thiadiazole ring with a benzyl-substituted octahydropyrrolo[3,4-c]pyrrole moiety
Preparation Methods
The synthesis of 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the reaction of a benzyl-substituted pyrrole with a thiadiazole derivative under specific conditions to form the desired compound .
Industrial production methods for such complex compounds often require optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or pyrrole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds to 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole include other thiadiazole derivatives and benzyl-substituted pyrroles. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride: Similar in structure but lacks the thiadiazole ring.
Imidazole-containing compounds: Share the heterocyclic nature but differ in the ring structure and substituents.
The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-12-17-16(21-18-12)20-10-14-8-19(9-15(14)11-20)7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWWFEWUNAYPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC3CN(CC3C2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.